molecular formula C17H13F2NO3S B2815502 3,4-difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide CAS No. 2034569-10-1

3,4-difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide

Cat. No.: B2815502
CAS No.: 2034569-10-1
M. Wt: 349.35
InChI Key: QUJZBQCHBWULGG-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes fluorinated aromatic rings, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the amide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, or potassium permanganate.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products

    Oxidation: Oxidized derivatives of the thiophene and furan rings.

    Reduction: Reduced amide to amine derivatives.

    Substitution: Substituted aromatic rings with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3,4-difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry

In industry, the compound’s properties can be exploited in the development of advanced materials, such as polymers and coatings, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, while the furan and thiophene rings contribute to its overall bioactivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzamide: Lacks the furan and thiophene rings, making it less complex and potentially less bioactive.

    N-(2-Hydroxyethyl)benzamide: Does not contain fluorine atoms or the additional heterocyclic rings, resulting in different chemical and biological properties.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the furan ring and fluorine atoms, leading to different reactivity and applications.

Uniqueness

3,4-Difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is unique due to its combination of fluorinated aromatic rings, a furan ring, and a thiophene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, and potential biological activities that are not observed in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3,4-difluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c18-12-2-1-10(7-13(12)19)17(22)20-8-14(21)16-4-3-15(23-16)11-5-6-24-9-11/h1-7,9,14,21H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJZBQCHBWULGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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